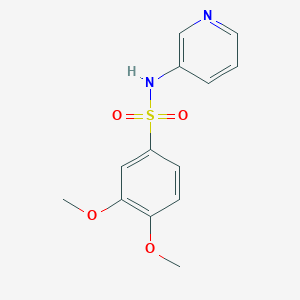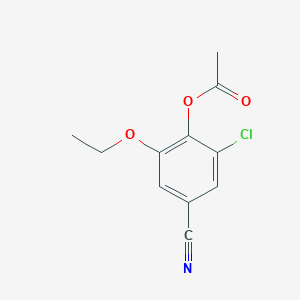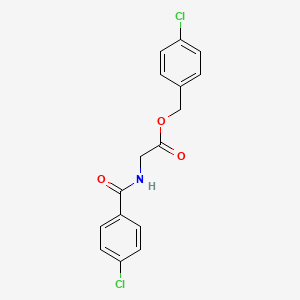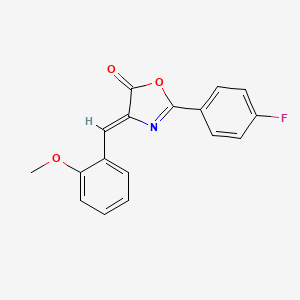
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one, also known as CPTH6, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPTH6 belongs to the class of coumarin derivatives and has been found to exhibit promising results in various studies.
作用機序
The mechanism of action of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one involves the inhibition of HDAC8 activity, which leads to the accumulation of acetylated histones. Histone acetylation is an important epigenetic modification that regulates gene expression. The accumulation of acetylated histones results in the induction of cell cycle arrest and apoptosis in cancer cells. 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one also inhibits the activity of COX-2, which leads to the inhibition of inflammatory mediators.
Biochemical and Physiological Effects:
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects in different studies. In cancer cells, 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one induces cell cycle arrest and apoptosis by inhibiting the activity of HDAC8. In addition, 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one has been found to inhibit the migration and invasion of cancer cells. 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one also exhibits anti-inflammatory properties by inhibiting the activity of COX-2, which leads to the inhibition of inflammatory mediators.
実験室実験の利点と制限
One of the significant advantages of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one is its specificity towards HDAC8. 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one has been found to exhibit minimal inhibition towards other HDACs, which makes it an ideal candidate for the development of HDAC8-specific inhibitors. However, the limitations of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one include its low solubility in water, which makes it challenging to use in certain experimental setups. In addition, 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one has been found to exhibit cytotoxicity at high concentrations, which limits its use in in vivo studies.
将来の方向性
There are various future directions for the research and development of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one. One of the significant directions is the development of HDAC8-specific inhibitors using 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one as a lead compound. The development of HDAC8-specific inhibitors can lead to the development of novel cancer therapies with minimal side effects. Another direction is the optimization of the synthesis method of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one to improve its yield and purity. The development of more efficient synthesis methods can lead to the production of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one in larger quantities, which can facilitate its use in various experimental setups. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one can provide valuable insights into its potential applications in clinical settings.
Conclusion:
In conclusion, 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one exhibits promising results in various studies, including cancer research and anti-inflammatory properties. The specificity of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one towards HDAC8 makes it an ideal candidate for the development of HDAC8-specific inhibitors. The future directions for the research and development of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one include the optimization of the synthesis method, investigation of the pharmacokinetics and pharmacodynamics, and development of HDAC8-specific inhibitors.
合成法
The synthesis of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one involves the reaction of 6-nitrocoumarin with cyclopropylthiourea in the presence of a base. The reaction occurs under reflux conditions, and the product is obtained after purification using column chromatography. The yield of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one is reported to be around 60% - 70%, and the purity can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学的研究の応用
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one is in the field of cancer research. 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one has been found to inhibit the activity of histone deacetylase 8 (HDAC8), which is a critical enzyme involved in the progression of cancer. Inhibition of HDAC8 activity leads to the accumulation of acetylated histones, resulting in the induction of cell cycle arrest and apoptosis in cancer cells. 3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one has also been found to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
特性
IUPAC Name |
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c18-15-11(14-16-12(7-22-14)8-1-2-8)6-9-5-10(17(19)20)3-4-13(9)21-15/h3-8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFYFWZNUJQQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyclopropyl-1,3-thiazol-2-yl)-6-nitro-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)

![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)
![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)
![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)




![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)